molecular formula C4H2F3N3O2 B565921 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid CAS No. 944897-41-0

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No. B565921
M. Wt: 181.074
InChI Key: LFQNIGPMFGXDDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid” are not available, trifluoromethyl groups can generally be introduced into molecules through various methods . For instance, one method involves the [3 + 2]-cycloaddition of nitrile imines with CF3CN .

Scientific Research Applications

Synthesis and Characterization

  • Peptidomimetics and Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , has been used in the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold. This application is particularly valuable in overcoming the challenges posed by the Dimroth rearrangement, utilizing ruthenium-catalyzed cycloaddition for efficient synthesis (Ferrini et al., 2015).

  • Functional Derivatives Synthesis : The chemistry of 1,2,4-triazole-3-thione derivatives, including those containing 5-trifluoromethyl, is an area of active investigation due to their practical value across various fields like pharmacy and photography. The introduction of fluorine-containing substituents, as seen in 5-trifluoromethyl derivatives, is noted for enhancing lipophilicity and reducing toxicity, marking its significance in the synthesis of functional derivatives (Holovko-Kamoshenkova et al., 2020).

  • Highly Functionalized CF3-1,2,3-Triazoles : The compound has been utilized in reactions with sodium azide to produce highly functionalized CF3-1,2,3-triazoles. This process is instrumental in creating 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids and their monoethyl esters, showcasing the compound's versatility in organic synthesis (Usachev et al., 2011).

Biological and Chemical Properties

  • Heterocyclic Systems Functionalization : In the realm of heterocyclic systems, the 5-trifluoromethyl moiety is noted for its nucleophilic character and ability to significantly influence chemical reactions, as demonstrated in the interaction with propargyl bromide. This highlights its role in the strategic modification of compounds to enhance their biological activity and overall value (Holovko-Kamoshenkova et al., 2020).

  • Antimicrobial Activity : Some derivatives of 1,2,3-triazoles, incorporating the trifluoromethyl group, have been synthesized and evaluated for their antimicrobial properties. The study demonstrates the compound's potential in developing antimicrobial agents, indicating its broader implications in medical and pharmaceutical research (Holla et al., 2005).

Future Directions

The future directions in the research of trifluoromethyl-containing compounds could involve the development of new synthetic methods, the study of their properties, and the exploration of their applications in various fields such as pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)3-8-1(2(11)12)9-10-3/h(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQNIGPMFGXDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202948
Record name 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

CAS RN

944897-41-0
Record name 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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